molecular formula C11H15ClN4O2 B000241 Nitenpyram CAS No. 150824-47-8

Nitenpyram

Cat. No. B000241
CAS RN: 150824-47-8
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
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Description

Nitenpyram is a neonicotinoid, a neurotoxin that blocks neural messages and is used in agriculture and veterinary medicine to kill external parasites of pets . It binds particularly tightly in the central nervous system of insects, causing rapid death .


Synthesis Analysis

The synthesis of Nitenpyram involves a multistage reaction . The precursor compound of this reaction is 2-chloro-5-chloromethylpyridine, which is also used in the preparation of other neonicotinoids such as imidacloprid . A method for preparing Nitenpyram involves taking 1, 1, 1, 2-trichloroethane as a starting material, and an intermediate of 1, 1, 1-trichloro-2-nitroethane is directly synthesized through elimination reaction and catalytical nitration reaction .


Molecular Structure Analysis

Nitenpyram is a C-nitro compound consisting of 2-nitroethene-1,1-diamine where one of the nitrogens bears ethyl and (6-chloro-3-pyridinyl)methyl while the other nitrogen carries a methyl group . It has a role as a neonicotinoid insecticide . It is a C-nitro compound and a monochloropyridine .


Chemical Reactions Analysis

Nitenpyram and its metabolites, CPMA and CPMF, can be determined individually and simultaneously by simple ultrasonic extraction followed by hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) .


Physical And Chemical Properties Analysis

Nitenpyram has a molecular formula of C11H15ClN4O2 and a molecular weight of 270.71 g/mol . It is a pale yellow crystalline solid with a density of 1.4 (g/mL) and a melting point of 82 °C .

Scientific Research Applications

Compatibility with Aphid Predator

Nitenpyram has been found to be compatible with the aphid predator, Coccinella septempunctata L. (Coleoptera: Coccinellidae), which is one of the most important species of natural enemy predators in various agricultural ecosystems worldwide . The study evaluated the influence of nitenpyram on both larvae and adults of C. septempunctata using exposure doses of 10, 25, 50, 100, and 150% of the maximum recommended field rate (MRFR) and a blank control based on a preliminary acute 72-h toxicity experiment . The results indicated that the on-label use of nitenpyram is compatible with the natural enemy C. septempunctata in agricultural ecosystems .

Enhancing the Efficacy against Brown Planthopper

An exogenous supplement of paclobutrazol (PZ) could significantly enhance the efficacy of Nitenpyram against the Brown Planthopper, Nilaparvata lugens . The results showed that the addition of a range of 150–300 mg/L PZ increased the toxicity of NIT against BPH with the highest mortalities of 78.0–87.0% on the 16th day after treatments, and PZ could also significantly prolong the persistence of the NIT efficacies . Therefore, PZ increased the efficacy of NIT against the brown planthoppers by enhancing the constitutive and inducible defense responses of rice .

Resistance Development in Whiteflies

Nitenpyram is a major group of insecticides used against whiteflies in various crops . When exposed to low doses of insecticides, insects may develop resistance by adapting physiologically .

Transgenerational Hormesis Effects

Nitenpyram has been studied for its transgenerational hormesis effects . Hormesis is a biological phenomenon whereby a beneficial effect (improved health, stress tolerance, growth or longevity) results from exposure to low doses of an agent that is otherwise toxic or lethal when given at higher doses .

Mechanism of Action

Target of Action

Nitenpyram is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. By binding to these receptors, Nitenpyram interferes with the normal functioning of the insect’s nervous system .

Mode of Action

Nitenpyram acts as a neurotoxin that blocks neural messages within the insect’s central nervous system . It binds particularly tightly to the nAChR, causing an influx of sodium ions . This action disrupts the normal electrochemical gradient across the neuron’s cell membrane, leading to paralysis and rapid death of the insect .

Biochemical Pathways

It has been suggested that nitenpyram might induce oxidative stress and deregulate pi3k/akt, ampk, and mtor signaling pathways, which are associated with carcinogenic potency

Pharmacokinetics

Given its high water solubility , it can be inferred that Nitenpyram is likely to be rapidly absorbed and distributed within the organism. The metabolism and excretion of Nitenpyram are areas that require further investigation.

Result of Action

The primary result of Nitenpyram’s action is the rapid death of insects. By binding to the nAChR, Nitenpyram disrupts normal neural signaling, leading to paralysis and death . At the molecular level, Nitenpyram may cause genotoxicity, induce oxidative stress, and deregulate various signaling pathways . At the cellular level, it can lead to DNA damage and changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nitenpyram. For instance, pH, water matrix, inorganic cations, and common anions can affect the degradation of Nitenpyram . Additionally, the presence of certain bacteria in the environment can lead to the biodegradation of Nitenpyram . It’s also worth noting that Nitenpyram has a high water solubility and relatively short persistence in soil, which can lead to its leaching into groundwater and surface water .

Safety and Hazards

Nitenpyram is harmful if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It causes damage to organs .

Future Directions

Nitenpyram continues to be used commercially, though data from market surveys indicate a significant decrease in the global usage compared to other insecticides or neonicotinoids . Future research could focus on the degradation of Nitenpyram in actual water bodies and the subsequent treatment of agricultural wastewater .

properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.40 at 26 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase.
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nitenpyram

Color/Form

Pale yellow crystals

CAS RN

150824-47-8, 120738-89-8
Record name Nitenpyram
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Record name Nitenpyram [ISO]
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Record name Nitenpyram
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Record name (E)-Nitenpyram
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Record name Nitenpyram
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Record name NITENPYRAM
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Record name Nitenpyram
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

82 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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